molecular formula C14H18Cl2N2O B4976359 N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B4976359
M. Wt: 301.2 g/mol
InChI Key: GTHIDORVWJMTTF-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group and a methylpiperidinyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 2,4-dichloroaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the product. Advanced purification methods, such as distillation and crystallization, are employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)ethanamide
  • N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)propanamide

Uniqueness

N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-10-4-6-18(7-5-10)9-14(19)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHIDORVWJMTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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